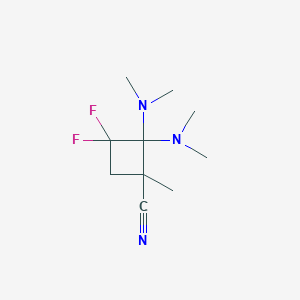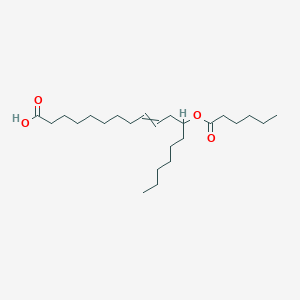![molecular formula C6Br2F15Sb B15164209 Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane CAS No. 194549-90-1](/img/structure/B15164209.png)
Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane is a chemical compound that contains antimony, bromine, and pentafluoroethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane typically involves the reaction of antimony compounds with bromine and pentafluoroethyl reagents. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of antimony.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation states of antimony, while substitution reactions may yield halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. Its unique structure allows it to interact with specific molecular targets, leading to desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane include other antimony-based compounds with halogen and pentafluoroethyl groups, such as:
- Tris(pentafluoroethyl)difluorophosphorane
- Tris(pentafluoroethyl)trifluorophosphate
Uniqueness
This compound is unique due to its specific combination of antimony, bromine, and pentafluoroethyl groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
194549-90-1 |
|---|---|
Molekularformel |
C6Br2F15Sb |
Molekulargewicht |
638.61 g/mol |
IUPAC-Name |
dibromo-tris(1,1,2,2,2-pentafluoroethyl)-λ5-stibane |
InChI |
InChI=1S/3C2F5.2BrH.Sb/c3*3-1(4)2(5,6)7;;;/h;;;2*1H;/q;;;;;+2/p-2 |
InChI-Schlüssel |
YHFJAQAZFDBJKL-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(F)(F)[Sb](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(Br)Br)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane](/img/structure/B15164127.png)

![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)
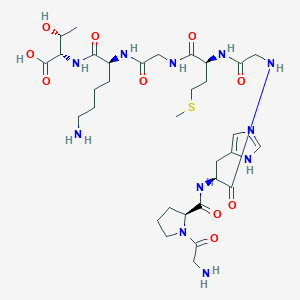
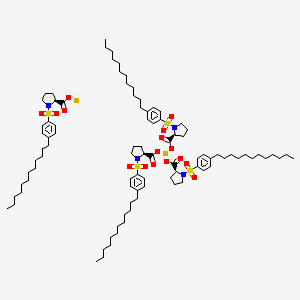
![Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-](/img/structure/B15164159.png)
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride](/img/structure/B15164168.png)
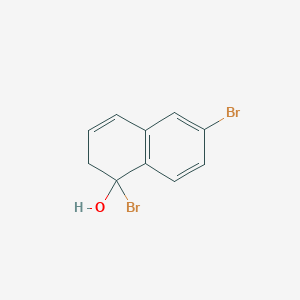
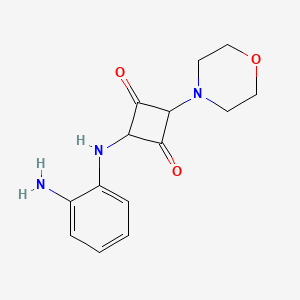
![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)
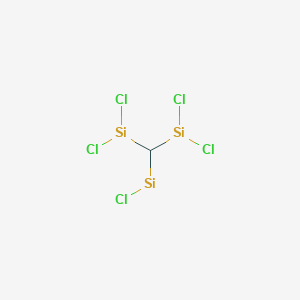
![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)
